N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKAALGEAHUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493349 | |
| Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52516-17-3 | |
| Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 2 Chlorophenyl Ethyl N Methylamine
Established Synthetic Routes to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
The traditional synthesis of this compound primarily relies on fundamental organic reactions, including amination, reductive alkylation, and nucleophilic substitution. These methods are well-documented in the broader context of amine synthesis and can be applied to the specific construction of the target molecule.
Amination Reactions for C-N Bond Formation
Amination reactions are fundamental to the formation of the carbon-nitrogen bond. In the context of synthesizing this compound, direct amination typically involves the alkylation of methylamine (B109427) with a suitable 2-(2-chlorophenyl)ethyl precursor. This approach, while direct, is often complicated by a lack of selectivity. The primary amine starting material can be converted into secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org This occurs because the newly formed secondary amine product is often more nucleophilic than the primary amine reactant, leading to subsequent alkylation reactions. masterorganicchemistry.com To favor the formation of the desired secondary amine, reaction conditions can be manipulated, for instance, by using a large excess of the initial amine (methylamine). wikipedia.org
Reductive Alkylation Approaches
Reductive alkylation, also known as reductive amination, is a highly effective and more controlled method for synthesizing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This approach generally circumvents the issue of over-alkylation that plagues direct alkylation methods. masterorganicchemistry.commasterorganicchemistry.com The process involves two key steps: the initial reaction between an amine and a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. wikipedia.org
For the synthesis of this compound, two primary reductive amination strategies are feasible:
Route A: The reaction of 2-(2-chlorophenyl)acetaldehyde (B1600461) with methylamine to form an intermediate imine, which is then reduced.
Route B: The reaction of 2-(2-chlorophenyl)ethylamine (B79778) with formaldehyde (B43269) (or a formaldehyde equivalent) to form the same intermediate imine, followed by reduction.
A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. wikipedia.orgorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Table 1: Comparison of Reductive Alkylation Routes
| Route | Carbonyl Compound | Amine Compound | Reducing Agent Examples | Key Considerations |
| A | 2-(2-Chlorophenyl)acetaldehyde | Methylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | The stability and availability of the aldehyde precursor are critical. |
| B | Formaldehyde | 2-(2-Chlorophenyl)ethylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | The amine precursor is stable; formaldehyde is highly reactive. |
Nucleophilic Substitution Strategies Involving Haloethyl Precursors
This strategy centers on the SN2 reaction between an amine and an alkyl halide. wikipedia.org To synthesize this compound, this involves reacting methylamine, acting as the nucleophile, with a 2-(2-chlorophenyl)ethyl halide precursor, such as 1-(2-bromoethyl)-2-chlorobenzene or 1-(2-chloroethyl)-2-chlorobenzene. The halide acts as a leaving group, which is displaced by the lone pair of electrons on the nitrogen atom of methylamine.
The primary drawback of this method is the potential for multiple alkylations, as the secondary amine product can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.com This lack of selectivity can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. masterorganicchemistry.com
A plausible synthetic sequence could begin with 2-(2-chlorophenyl)ethanol. The alcohol can be converted into a more reactive precursor by replacing the hydroxyl group with a halogen (e.g., using thionyl chloride to form the chloro derivative) or by converting it into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. This haloethyl or sulfonate precursor is then reacted with methylamine. google.com
Table 2: Nucleophilic Substitution Reaction Parameters
| Precursor | Nucleophile | Base (optional) | Solvent | Key Challenge |
| 2-(2-Chlorophenyl)ethyl bromide | Methylamine | K₂CO₃, Et₃N | Acetonitrile, DMF | Controlling over-alkylation to prevent tertiary amine/quaternary salt formation. |
| 2-(2-Chlorophenyl)ethyl chloride | Methylamine | NaHCO₃ | Ethanol, Water | Slower reactivity compared to bromide; requires harsher conditions. |
| 2-(2-Chlorophenyl)ethyl tosylate | Methylamine | K₂CO₃, Et₃N | THF, Acetonitrile | Requires an additional step to prepare the tosylate from the corresponding alcohol. |
Novel and Green Chemistry Syntheses of this compound
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient processes. These include the use of aqueous media, the avoidance of catalysts where possible, and the application of continuous manufacturing technologies like flow chemistry.
Catalyst-Free and Aqueous Medium Reactions
The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. researchgate.net N-alkylation of amines has been successfully performed in aqueous media, often using a mild inorganic base like sodium bicarbonate (NaHCO₃). researchgate.netresearchgate.net This approach can provide excellent yields while avoiding the use of volatile and hazardous organic solvents. researchgate.net An aqueous-mediated synthesis of this compound would likely involve the reaction of 2-(2-chlorophenyl)ethyl halide with methylamine in water, possibly at an elevated temperature to increase the reaction rate. researchgate.net The use of a phase-transfer catalyst or surfactant like sodium dodecyl sulfate (B86663) (SDS) can facilitate the reaction between the organic halide and the water-soluble amine. researchgate.netrsc.org
Some procedures also achieve reductive amination using sodium borohydride in solvents like 2,2,2-trifluoroethanol, which can be recovered and reused, presenting another green alternative. organic-chemistry.org
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat transfer, precise control over reaction parameters, and ease of scalability. durham.ac.uknih.gov These benefits are particularly relevant for potentially exothermic and rapid reactions like aminations. nih.gov
While a specific flow synthesis for this compound has not been detailed in the reviewed literature, the established synthetic routes can be readily adapted to a flow regime. For instance, a stream of 2-(2-chlorophenyl)ethyl halide dissolved in a suitable solvent could be continuously mixed with a stream of methylamine at a T-junction before entering a heated reactor coil. The residence time within the coil can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction to maximize yield and minimize the formation of by-products. durham.ac.uk Subsequent in-line purification, using scavenger resins to remove unreacted starting materials or by-products, can lead to a clean stream of the desired product. durham.ac.uk This approach is highly amenable to the synthesis of β-phenethylamine scaffolds, which are important in medicinal chemistry. nih.gov
Enantioselective Synthetic Pathways to Chiral Analogues
The generation of chiral analogues of this compound, where a stereocenter is introduced typically at the benzylic position (α-carbon of the ethyl group), can be achieved through several established asymmetric synthesis strategies. While specific literature on the enantioselective synthesis of this exact compound is limited, methodologies applied to analogous 2-arylethylamines are directly applicable.
One prominent strategy is the asymmetric reduction of a corresponding imine precursor . For instance, an imine formed from 2-chloroacetophenone (B165298) and methylamine can be enantioselectively reduced using a chiral catalyst. Catalytic systems employing iridium complexes with chiral ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of N-methyl imines. organic-chemistry.org For example, an Ir-(S,S)-f-Binaphane complex in the presence of Ti(OiPr)4 and I2 has been used for the asymmetric direct reductive amination of aryl ketones, achieving high enantiomeric excesses (up to 96% ee) for a variety of substrates. google.com Another approach involves the use of chiral borane (B79455) reducing agents in the presence of a chiral 1,3,2-oxazaborole catalyst for the enantiospecific reduction of α-iminoketones. google.com
Chiral resolution represents another viable pathway. This classical method involves the separation of a racemic mixture of a chiral amine by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by crystallization, followed by the liberation of the pure enantiomer. For example, the resolution of racemic 1-phenylpropane-amine has been effectively accomplished using a half equivalent of (S,S)-tartaric acid in isopropanol. gavinpublishers.com Enzymatic kinetic resolution, using lipases like Candida antarctica lipase (B570770) B (CAL-B), also presents a powerful method for separating enantiomers of phenylethylamine derivatives with high enantiomeric purity. mdpi.com
A third approach involves the diastereoselective alkylation of a chiral auxiliary-derived precursor . While not a direct enantioselective synthesis of the final product, this method allows for the construction of the chiral center with high stereocontrol.
Derivatization Reactions for this compound
The structural scaffold of this compound offers three distinct sites for chemical modification, enabling the synthesis of a wide array of derivatives.
Alkylation and Acylation Strategies on the Nitrogen Atom
The secondary amine functionality of this compound is a prime site for derivatization through N-alkylation and N-acylation.
N-Alkylation introduces a third substituent on the nitrogen atom, yielding a tertiary amine. Direct alkylation with alkyl halides is a common method, though it can be complicated by overalkylation to form quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, specific conditions and reagents are often employed. The use of cesium bases, such as cesium hydroxide (B78521) or cesium carbonate, has been shown to promote selective N-monoalkylation of primary and secondary amines. organic-chemistry.org For instance, a method using methyl isobutylketone (MIBK) as a solvent and temporary protecting group for a primary amine allows for the selective alkylation of a secondary amine within the same molecule. acs.orgresearchgate.net
Below is a table summarizing general conditions for the N-alkylation of secondary amines, which are applicable to the target compound.
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzyl bromide | Al2O3-OK | Acetonitrile | Room Temp. | 85 | researchgate.net |
| 1-Chloro-3-methoxypropane | Na2CO3 | MIBK | Reflux | High | acs.org |
| Various Alkyl Halides | K2CO3/Na2CO3 | Methanol | Room Temp. | 64-80 | thieme-connect.de |
| Alcohols | Iridium Catalyst | - | - | High | nih.gov |
Note: The yields are for analogous secondary amines and may vary for this compound.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. wordpress.comcrunchchemistry.co.ukchemrevise.org These reactions are typically high-yielding and proceed under mild conditions. The use of a weak base, like triethylamine (B128534) or pyridine, is common to neutralize the HCl or carboxylic acid byproduct. crunchchemistry.co.uk Acylation can also be performed chemoselectively in an aqueous medium using anhydrides and sodium bicarbonate. researchgate.net
The following table presents representative conditions for the N-acylation of secondary amines.
| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Acetic Anhydride | NaHCO3 | Water | Room Temp. | High | researchgate.net |
| Carboxylic Acid Chlorides/Anhydrides | Al(HSO4)3 | Solvent-free | - | High | researchgate.net |
| (Boc)2O | Na2CO3 | MIBK | Reflux | High | acs.org |
Note: The yields are for analogous secondary amines and may vary for this compound.
Modification of the Chlorophenyl Moiety
The 2-chlorophenyl group offers a versatile handle for further functionalization, primarily through cross-coupling reactions or directed metalation.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, Hiyama, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl chloride position. sigmaaldrich.comyoutube.com For instance, a Suzuki-Miyaura coupling could replace the chlorine atom with an alkyl, alkenyl, or aryl group by reacting with a corresponding boronic acid in the presence of a palladium catalyst and a base. Hiyama cross-coupling reactions of aryl chlorides with aryltrifluorosilanes have also been shown to be effective. nih.gov
Directed ortho-metalation (DoM) is another strategy to functionalize the phenyl ring. wikipedia.orgorganic-chemistry.orguwindsor.caharvard.edu In this approach, the amine side chain can act as a directing group, facilitating the deprotonation of the ortho-position (C3 or C6 of the phenyl ring) by a strong organolithium base. The resulting aryllithium species can then react with various electrophiles to introduce new substituents.
Functionalization of the Ethylene (B1197577) Linker
Modification of the two-carbon ethylene bridge connecting the phenyl ring and the nitrogen atom is more challenging but can be achieved through several advanced synthetic methods.
One approach involves C-H activation/functionalization . Although technically challenging, recent advances in catalysis allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. For example, palladium-catalyzed C-H olefination has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives, indicating that the ethylene linker is susceptible to such transformations. nih.gov
Another strategy is to start from a precursor where the ethylene linker is already functionalized. For example, synthesis could begin with a substituted styrene (B11656) oxide, which upon ring-opening with methylamine would yield a β-hydroxylated analogue. This hydroxyl group could then be further manipulated. A Ni/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides provides a modular route to β-phenethylamines and allows for substitutions on the ethylene backbone. acs.org
Optimization of Reaction Conditions and Scalability Assessments
The successful implementation of the aforementioned synthetic transformations on a larger scale necessitates careful optimization of reaction parameters and an assessment of the process's scalability.
For N-alkylation reactions , key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reagents. As noted, cesium bases often provide higher selectivity for mono-alkylation compared to other inorganic or organic bases. organic-chemistry.org The use of solvent systems that can azeotropically remove water, such as MIBK, can drive reactions to completion and simplify workup, which is advantageous for scalability. acs.orgresearchgate.net Flow chemistry is also emerging as a powerful tool for optimizing and scaling up amine alkylation processes, offering precise control over reaction time and temperature. nih.gov
The scalability of acylation reactions is generally favorable due to their typically fast rates and high yields. The use of inexpensive and readily available acylating agents and bases is a key consideration for large-scale synthesis. Aqueous reaction conditions, where applicable, are also desirable from a green chemistry and process safety perspective. researchgate.net
For cross-coupling and C-H activation reactions , catalyst loading, ligand choice, reaction time, and temperature are critical variables that require careful optimization to ensure efficient and cost-effective processes. The stability and turnover number of the catalyst are paramount for industrial applications. The development of robust catalyst systems that can operate at low loadings and are easily separated from the product is an active area of research.
Advanced Structural Characterization and Spectroscopic Investigations of N 2 2 Chlorophenyl Ethyl N Methylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and Two-Dimensional NMR Techniques
The structural framework of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine can be meticulously mapped out using a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethyl chain, and the N-methyl group. The aromatic protons on the 2-chlorophenyl ring will likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm) due to their distinct electronic environments and spin-spin coupling. The two methylene groups (-CH₂-CH₂-) would present as two triplets, with the one closer to the aromatic ring appearing slightly more downfield than the one adjacent to the nitrogen atom. The N-methyl protons would be observed as a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, nine distinct signals are anticipated. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The two methylene carbons of the ethyl chain and the N-methyl carbon will appear in the upfield region.
Two-Dimensional NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the two methylene groups in the ethyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.35 | 42.5 |
| N-CH₂- | 2.75 | 58.0 |
| Ar-CH₂- | 2.95 | 35.0 |
| Aromatic CH | 7.15 - 7.40 | 127.0 - 134.0 |
| Aromatic C-Cl | - | 134.5 |
| Aromatic C-CH₂ | - | 138.0 |
Note: These are predicted values and may vary from experimental data.
Dynamic NMR Studies of Rotational Barriers
The presence of the ortho-substituted phenyl ring in this compound introduces the possibility of restricted rotation around the C-N and C-C single bonds. Dynamic NMR (DNMR) spectroscopy is an effective tool for investigating such conformational dynamics and quantifying the energy barriers associated with these rotational processes.
At lower temperatures, the rotation around the aryl-N bond may become slow on the NMR timescale, leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shape changes as a function of temperature, the rate constants for the rotational process can be determined, and from these, the activation energy (ΔG‡) for the rotational barrier can be calculated. The steric hindrance imposed by the ortho-chlorine substituent is expected to create a significant barrier to rotation around the C(aryl)-CH₂ bond.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Dynamics Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. These techniques are complementary and offer a detailed picture of the molecular structure and bonding.
Correlation of Vibrational Modes with Electronic Structure
The vibrational frequencies observed in the FT-IR and Raman spectra of this compound are directly related to the bond strengths, bond angles, and atomic masses within the molecule. The presence of the electronegative chlorine atom on the aromatic ring influences the electronic distribution and, consequently, the vibrational frequencies of the ring's C-H and C-C bonds.
Key Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (if protonated) | ~3300-3500 (broad) | Weak |
| Aromatic C-H Stretch | ~3000-3100 | Strong |
| Aliphatic C-H Stretch | ~2850-2960 | Strong |
| C=C Aromatic Ring Stretch | ~1450-1600 | Medium-Strong |
| C-N Stretch | ~1000-1250 | Medium |
| C-Cl Stretch | ~600-800 | Strong |
The C-Cl stretching vibration is expected to be a strong band in the lower frequency region of the spectrum and can be a useful diagnostic peak. The aromatic C-H out-of-plane bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring.
In Situ Spectroscopic Monitoring of Transformations
FT-IR and Raman spectroscopy can be employed for the in situ monitoring of chemical transformations involving this compound. By tracking the changes in the vibrational spectra in real-time, one can follow the progress of a reaction, identify intermediates, and gain insights into the reaction mechanism. For example, if the amine group were to undergo a reaction such as N-alkylation or salt formation, changes in the C-N and N-H (for the salt) stretching frequencies would be readily observable.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion.
Upon ionization in the mass spectrometer, this compound will form a molecular ion [M]⁺•. This ion is often unstable and will undergo fragmentation to produce a series of smaller, characteristic fragment ions. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral fragments.
Predicted Fragmentation Pathways:
A primary and highly probable fragmentation pathway for secondary amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion.
α-Cleavage: The cleavage of the bond between the two methylene carbons would result in the formation of the [CH₂=N(CH₃)CH₂]⁺ ion, which would be a prominent peak in the spectrum.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethyl side chain could lead to the formation of a chlorotropylium ion or a related stable aromatic cation.
Loss of Chlorine: The loss of a chlorine radical from the molecular ion is another possible fragmentation pathway, which would be indicated by a peak at M-35 and M-37 (due to the isotopic abundance of chlorine).
Predicted Mass Spectrum Data:
| m/z | Relative Intensity | Possible Fragment |
| 169/171 | Moderate | [M]⁺• (Molecular ion with ³⁵Cl/³⁷Cl) |
| 134 | Moderate | [M - Cl]⁺ |
| 58 | High | [CH₂=N(CH₃)CH₂]⁺ |
| 91 | Moderate | [C₇H₆Cl]⁺ (Chlorotropylium ion) |
The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.
For this compound, HRMS analysis, often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would provide a highly accurate mass for the protonated molecule ([M+H]⁺). This experimental value can then be compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms (carbon, hydrogen, nitrogen, and chlorine). The presence of the chlorine atom is a key isotopic signature, as the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) results in a characteristic M and M+2 isotopic pattern in the mass spectrum, further confirming the presence of chlorine in the molecule.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Elemental Formula | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) |
| [M+H]⁺ | C₉H₁₃³⁵ClN⁺ | 182.0731 | 184.0702 |
This table presents the calculated theoretical exact masses for the protonated molecule containing the two most abundant chlorine isotopes. An experimental HRMS measurement yielding a mass that matches one of these theoretical values to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique used to elucidate the structure of a molecule. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.gov This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity and functional groups.
For this compound, the protonated molecule ([M+H]⁺, m/z 182.0731) would be selected as the precursor ion. The fragmentation process would likely involve the cleavage of the most labile bonds. Based on the structure and general fragmentation pathways of phenylethylamine derivatives, the primary fragmentation would be expected to occur at the C-C bond beta to the nitrogen atom and the C-N bond.
Key expected fragmentation pathways include:
Cleavage of the C-N bond: This would result in the formation of a stable benzyl-type carbocation, the 2-chlorobenzyl cation (m/z 125.0152), due to the loss of the ethylamine (B1201723) side chain.
Cleavage beta to the aromatic ring: Scission of the bond between the two ethyl carbons would lead to the formation of the N-methyl-N-vinylamine radical cation or related fragments.
Formation of an iminium ion: A characteristic fragmentation for N-methylated amines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable N,N-dimethyliminium ion or, in this case, a methyl-vinyl-iminium type fragment. A major expected fragment would be the tropylium-like ion resulting from the cleavage of the ethylamine side chain, which would further confirm the phenylethylamine backbone.
Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 182.1)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 182.1 | 125.0 | [C₇H₆Cl]⁺ (2-chlorobenzyl cation) / Loss of C₂H₇N |
| 182.1 | 139.1 | [C₈H₉Cl]⁺ / Loss of CH₄N |
This table outlines a hypothetical fragmentation pattern. The analysis of these product ions allows for the reconstruction of parts of the molecular structure, confirming the presence of the 2-chlorophenyl group and the N-methyl ethylamine side chain.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org The technique relies on the diffraction of X-rays by a single, well-ordered crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org
For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. nih.gov If successful, the analysis would provide unambiguous structural information, including:
Bond Parameters: Highly accurate measurements of all bond lengths and angles, confirming the connectivity and geometry.
Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other. This could include hydrogen bonding (if a suitable donor/acceptor is present, such as in a salt form), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the physical properties of the solid material.
While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as other 2-chlorophenylethylamine derivatives, demonstrates the power of this technique to reveal detailed structural insights.
Chiroptical Spectroscopy (e.g., ECD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for instance through substitution on the ethyl chain, the resulting enantiomers could be characterized using chiroptical spectroscopy.
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum provides information about the absolute configuration of a chiral center and can be used to determine the enantiomeric excess (e.e.) of a sample. rug.nl
For a hypothetical chiral derivative of this compound, the procedure would involve:
Synthesis and Separation: Synthesis of the racemic mixture followed by chiral resolution (e.g., via chiral chromatography) to isolate the individual enantiomers.
ECD Measurement: The ECD spectrum of each enantiomer would be recorded. Enantiomers produce mirror-image ECD spectra, with positive and negative peaks (Cotton effects) at the same wavelengths.
Computational Prediction: Theoretical ECD spectra can be calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov By comparing the experimental spectrum of a pure enantiomer to the calculated spectrum, the absolute configuration (R or S) can be assigned.
Enantiomeric Excess Determination: For a mixture of enantiomers, the magnitude of the ECD signal is proportional to the excess of one enantiomer over the other. By comparing the spectrum of the mixture to that of a pure enantiomer, the e.e. can be quantified.
This technique is a powerful tool in asymmetric synthesis and pharmaceutical development where the chirality of a molecule is often critical to its biological activity. osti.govnih.gov
Computational Chemistry and Molecular Modeling of N 2 2 Chlorophenyl Ethyl N Methylamine
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. For N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, DFT calculations can elucidate key aspects of its reactivity and spectroscopic characteristics.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are fundamental to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov
The molecular electrostatic potential (MEP) map is another valuable tool for understanding molecular reactivity. It visually represents the charge distribution on the molecule's surface. nih.gov In the case of this compound, the MEP map would likely show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair of electrons. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, would represent regions of positive potential (electron-poor). nih.gov These electrostatic features are critical in predicting how the molecule might interact with other chemical species.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Localization | Primarily on the N-methylamine group | In simple amines, the HOMO is localized on the nitrogen atom. researchgate.net |
| LUMO Localization | Primarily on the 2-chlorophenyl ring | Aromatic rings and electron-withdrawing groups are typical LUMO sites. |
| HOMO-LUMO Gap | Moderate | The presence of both electron-donating (amine) and electron-withdrawing (chlorophenyl) groups influences the gap. A smaller gap suggests higher reactivity. nih.gov |
| MEP Negative Potential | Around the nitrogen and chlorine atoms | Nitrogen's lone pair and the electronegativity of chlorine create electron-rich regions. nih.gov |
| MEP Positive Potential | Around the hydrogen atoms of the alkyl chain and aromatic ring | These regions are generally electron-deficient. nih.gov |
Note: This table is predictive and based on general principles and data from related compounds due to the absence of specific literature on this compound.
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These predictions, when compared with experimental data, can confirm the molecular structure and provide detailed assignments of vibrational modes. nih.gov
For this compound, characteristic vibrational frequencies can be predicted for its functional groups. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching modes of the ethyl and methyl groups would appear around 2950-2850 cm⁻¹. scirp.org The C-N stretching vibration of the amine group is typically observed in the 1250-1020 cm⁻¹ range. The presence of the 2-chlorophenyl group will give rise to specific C-Cl stretching and bending vibrations, generally found in the 850-550 cm⁻¹ range. scirp.org
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | 2-Chlorophenyl |
| Aliphatic C-H Stretch | 2950 - 2850 | Ethyl and Methyl groups |
| C-N Stretch | 1250 - 1020 | N-methylamine |
| C-Cl Stretch | 850 - 550 | 2-Chlorophenyl |
| Aromatic C=C Stretch | 1600 - 1450 | 2-Chlorophenyl |
| CH₂ Bending | ~1450 | Ethyl group |
Note: These are predicted frequency ranges based on typical values for the respective functional groups found in the literature. scirp.org
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl chain in this compound allows for multiple conformations. Conformational analysis using DFT helps to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions in a simulated environment, such as in solution.
Conformational Sampling in Solution
MD simulations of this compound in a solvent, such as water, would reveal how the solvent influences its conformational preferences. The simulations would track the trajectory of the molecule, allowing for the exploration of a wide range of conformations. researchgate.net This is particularly important for understanding how the molecule behaves in a biological context, where it would be surrounded by water. The simulations can provide information on the distribution of different conformers and the timescale of transitions between them. The flexibility of the ethyl linker is a key aspect that would be elucidated, showing how the 2-chlorophenyl and N-methylamine groups move relative to each other in a dynamic environment. researchgate.net
Ligand-Target Interaction Dynamics (if biological targets are identified)
While specific biological targets for this compound are not detailed in the provided context, if such targets were identified, MD simulations would be invaluable for studying the dynamics of the ligand-target complex. nih.gov For instance, if this compound were found to bind to a receptor or enzyme, MD simulations could reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that maintain the complex, and the conformational changes that might occur in both the ligand and the target upon binding. nih.gov Analysis of the simulation trajectories can provide quantitative measures of binding stability, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.
Molecular Docking Studies and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein receptor.
Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. medchem-ippas.eunih.gov Given the structural similarity of this compound to phenethylamine (B48288), it is plausible that this compound could interact with monoamine receptors, such as serotonin (B10506) (5-HT) or dopamine (B1211576) (D) receptors. nih.govnih.gov
In a typical VS workflow to identify novel ligands for a target like the 5-HT₂A or a dopamine receptor, a large database of compounds, such as the Enamine screening library, would be computationally docked against the receptor's binding site. nih.govresearchgate.net Compounds in the library, which could include this compound and its analogues, are ranked based on a scoring function that estimates binding affinity. nih.gov Those with the best scores are selected as "hits" for further experimental testing. researchgate.net This approach has been successfully used to identify novel ligands for various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors. nih.govresearchgate.net
Table 1: Illustrative Example of a Virtual Screening Protocol for a GPCR Target
This table outlines a typical multi-stage protocol that could be used to screen for potential ligands like this compound.
| Stage | Method | Purpose | Illustrative Hit Rate |
| 1 | 2D Fingerprint/Pharmacophore Screening | Rapidly filter a large library for compounds with basic structural and chemical features similar to known active ligands. medchem-ippas.eunih.gov | 5-10% of initial library |
| 2 | ADMET/Toxicity Filter | Remove compounds with predicted poor pharmacokinetic properties or toxicity. medchem-ippas.eudeeporigin.com | 50% of Stage 1 hits |
| 3 | 3D Pharmacophore Screening | Further refine the selection based on the three-dimensional arrangement of chemical features essential for binding. nih.gov | 20-30% of Stage 2 hits |
| 4 | Molecular Docking (Standard Precision) | Dock remaining compounds into the target receptor's binding site for initial scoring. nih.gov | 10-15% of Stage 3 hits |
| 5 | Molecular Docking (Extra Precision) | Re-dock top-scoring compounds with a more computationally intensive and accurate algorithm to get a final ranking. medchem-ippas.eu | Top 1% of Stage 4 hits |
| 6 | Visual Inspection & Selection | Manually inspect the binding poses of the top hits to select candidates for in vitro testing. medchem-ippas.eu | 50-100 final compounds |
Note: The hit rates are illustrative and can vary significantly based on the target, library, and screening protocol.
Once a docking pose is generated for this compound, the specific interactions stabilizing the ligand-receptor complex are analyzed. For a molecule with its structure, several key interaction motifs would be investigated:
Hydrogen Bonding: The secondary amine in this compound can act as a hydrogen bond donor. In the context of monoamine receptors, this amine is often protonated and forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), such as Asp113 in the D2 dopamine receptor. nih.govresearchgate.net This interaction is a primary anchor for many phenethylamine-based ligands.
Halogen Bonding: The chlorine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where the halogen atom acts as an electrophilic species (forming a "σ-hole") and interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or an electron-rich side chain of an amino acid. researchgate.netjst.go.jp In docking studies, the presence of a halogen on a ligand often contributes favorably to binding affinity and selectivity. researchgate.netmdpi.com For the ortho-substituted chlorine in this compound, its interaction with residues in the binding pocket would be a key point of analysis.
Hydrophobic Interactions: The ethyl chain and the chlorophenyl ring are hydrophobic and would be expected to form van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket. In dopamine receptors, for instance, a hydrophobic microdomain involving residues on transmembrane helices like TM2, TM3, and TM7 is crucial for ligand binding. nih.gov The chlorophenyl ring would likely orient itself to maximize these favorable contacts.
Table 2: Predicted Interaction Profile for this compound in a Hypothetical Dopamine D2 Receptor Binding Site
This table is a hypothetical representation of the types of interactions that would be analyzed in a docking study.
| Interacting Ligand Moiety | Potential Receptor Residue(s) (Example) | Type of Interaction | Significance |
| N-methylamino group (protonated) | Asp113 (TM3) | Ionic Bond / Hydrogen Bond | Primary anchoring interaction, crucial for affinity. nih.govresearchgate.net |
| 2-Chlorophenyl group | Ser193, Ser197 (TM5) | Halogen Bond (Cl with backbone C=O) | Enhances affinity and can confer selectivity. researchgate.net |
| Phenyl ring | Phe389, Phe390 (TM6); Trp386 (TM6) | π-π Stacking / Hydrophobic | Stabilizes the ligand in the hydrophobic core of the binding pocket. nih.gov |
| Ethyl linker & N-methyl group | Val117 (TM3); Ile183 | Hydrophobic Interactions | Orients the molecule and contributes to overall binding energy. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Should a series of analogues of this compound be synthesized and tested for activity (e.g., inhibition of a monoamine transporter), a QSAR study could be performed to guide the design of more potent compounds. tandfonline.comnih.gov
The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of this compound analogues, relevant descriptors would likely include:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. These describe the molecule's electronic properties and reactivity.
Steric Descriptors: Molecular volume, surface area, specific shape indices (e.g., Kappa shape indices). These relate to the size and shape of the molecule, which is critical for fitting into a binding site.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient). This measures the lipophilicity of the compound, affecting its ability to cross membranes and interact with hydrophobic pockets. nih.gov
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. nih.govtandfonline.com The resulting model can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis. For instance, a QSAR study on phenethylamines found that descriptors related to lipophilicity and molecular shape were crucial for modeling their activity. nih.gov
Pharmacological and Biological Activity Investigations of N 2 2 Chlorophenyl Ethyl N Methylamine
Enzyme Inhibition Profiles and Mechanistic Elucidation
There is currently no publicly available research detailing the enzyme inhibition profile of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine. Studies that would elucidate its potential to inhibit specific enzymes, the kinetics of such inhibition (e.g., competitive, non-competitive), and the underlying molecular mechanisms have not been found in the reviewed scientific databases.
Receptor Binding Affinity and Functional Activity Assays
Comprehensive searches have not identified any studies that have determined the receptor binding affinity of this compound for any known biological target.
Agonist and Antagonist Characterization
In the absence of receptor binding data, there is consequently no information on whether this compound acts as an agonist, antagonist, or modulator at any specific receptor. Functional activity assays, which would be necessary to characterize such properties, have not been reported for this compound.
Modulatory Effects on Neurotransmitter Systems
While the phenethylamine (B48288) scaffold is common in molecules that interact with neurotransmitter systems, there is no specific evidence to suggest that this compound has any modulatory effects. Research into its interaction with systems such as the dopaminergic, serotonergic, or adrenergic pathways has not been published.
Cellular Pathway Modulation and Signal Transduction Studies
There is a lack of research on the effects of this compound on cellular pathways and signal transduction.
Impact on Cell Viability and Proliferation in Research Models
No studies were found that investigated the impact of this compound on the viability or proliferation of any cell lines in research models. Therefore, no data tables on its cytotoxic or cytostatic effects can be provided.
Apoptosis and Cell Cycle Perturbations
Similarly, there is no available information regarding the potential of this compound to induce apoptosis (programmed cell death) or to cause perturbations in the cell cycle of any studied cell types.
Antimicrobial or Antineoplastic Potency (if relevant to analogous structures)
The broader class of substituted phenethylamines has been the subject of investigations into their potential as both antimicrobial and anticancer agents. These studies reveal that modifications to the basic phenethylamine structure can lead to significant biological activity.
Phenethylamine itself is produced by various microorganisms and can act as a potent antimicrobial against certain pathogenic strains of Escherichia coli at sufficient concentrations. wikipedia.org Further research into substituted phenethylamine derivatives has demonstrated a range of antimicrobial activities. For instance, a series of novel β-lactam derivatives based on a substituted phenethylamine scaffold showed antibacterial activities with minimum inhibitory concentrations (MICs) ranging from 0.98 to 250 µg/mL against various bacterial isolates. nih.gov Some of these compounds also inhibited the β-lactamase enzyme, suggesting a mechanism to overcome bacterial resistance. nih.gov However, in this particular study, the compounds did not exhibit antifungal activity. nih.gov Other research has explored N-acyl substituted phenothiazines, which share structural similarities with phenethylamines, and found that some of these compounds displayed promising antibacterial and antifungal activities. nih.gov
In the realm of oncology, substituted phenethylamines have also shown potential. Studies on phenethylamine-based urea (B33335) derivatives revealed that some compounds exhibited significant anticancer activity. iaea.org For example, 1,3-bis(4-methylphenethyl)urea was found to be more potent than the chemotherapy drug cisplatin (B142131) against the HeLa human cervical cancer cell line, while showing lower toxicity to normal human dermal fibroblast cells. iaea.org Additionally, other derivatives demonstrated anticancer activity comparable to cisplatin against non-small cell lung carcinoma (A549) cells. iaea.org The structural modifications on the phenethylamine backbone are crucial for this activity. iaea.org
Interactive Data Table: Antimicrobial and Anticancer Activity of Analogous Phenethylamine Derivatives
| Compound Class | Specific Derivative Example | Activity Type | Key Findings | Reference |
| β-Lactam Phenethylamine Derivatives | Compound 19 (specific structure in source) | Antibacterial | MIC values of 0.98 to 250 µg/mL against bacterial isolates; β-lactamase inhibition. | nih.gov |
| Phenethylamine-Based Urea Derivatives | 1,3-bis(4-methylphenethyl)urea | Anticancer | More potent than cisplatin against HeLa cells with lower toxicity to normal cells. | iaea.org |
| Phenethylamine-Based Urea Derivatives | 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | Anticancer | Activity close to cisplatin on A549 lung cancer cells. | iaea.org |
In Vitro Pharmacological Screening and Mechanistic Studies
Many psychoactive substituted phenethylamines exert their effects by interacting with monoamine neurotransmitter systems. wikipedia.org The primary pharmacological targets for many hallucinogenic phenethylamines are the serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. nih.gov For example, compounds like 2,5-dimethoxy-4-chlorophenethylamine (2C-C) have been shown to be full agonists at both 5-HT₂A and 5-HT₂C receptors in in vitro assays. nih.govconsensus.app The activation of the 5-HT₂A receptor is believed to be a key event in the psychoactive properties of many of these compounds. nih.gov
The affinity for and activity at these receptors can be influenced by the specific substitutions on the phenethylamine ring. For instance, some substituted phenethylamines also show partial to full agonism at 5-HT₁A receptors, though often with lower potency. consensus.app Furthermore, some derivatives have been found to interact with monoamine transporters, such as the serotonin transporter, although often with low potency. consensus.app The β-phenethylamine scaffold is a crucial motif in medicinal chemistry, with thousands of derivatives reported to possess varied pharmacological activities. acs.org
The mechanism of action for antimicrobial phenethylamine derivatives can involve disruption of the bacterial cell membrane. For example, some carboxamide derivatives are thought to exert their fungistatic and fungicidal properties by affecting the structural organization of the fungal cell membrane. mdpi.com
Neurobiological Activity Investigations in Preclinical Models
There is no specific preclinical data available for the neurobiological activity of This compound . However, studies on a wide range of substituted phenethylamines in animal models have elucidated their diverse effects on the central nervous system. These compounds can act as central nervous system stimulants, hallucinogens, or entactogens. wikipedia.org
Preclinical studies often use rodent models to assess the behavioral and neurochemical effects of these compounds. For example, locomotor activity in mice and drug discrimination studies in rats are common methods to characterize the psychoactive properties of substituted phenethylamines. nih.govconsensus.app Studies on compounds like 2C-C have shown that they can fully substitute for the discriminative stimulus effects of known hallucinogens but not for stimulants like methamphetamine. nih.gov This suggests a pharmacological profile more aligned with classic hallucinogens. The effects on locomotor activity can be complex, with some compounds causing depression of activity while others show stimulation at lower doses. consensus.app
The neurobiological effects of these compounds are linked to their interactions with neurotransmitter systems. wikipedia.org For instance, the hallucinogen-like effects observed in animal models are often correlated with their agonist activity at 5-HT₂A receptors. nih.gov The substitution patterns on the phenethylamine structure are critical in determining the specific neurobiological profile of each compound. wikipedia.orgmdpi.com
Interactive Data Table: Preclinical Neurobiological Effects of Analogous Substituted Phenethylamines
| Compound | Animal Model | Key Behavioral/Neurochemical Findings | Putative Mechanism | Reference |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | Rats | Fully substituted for the discriminative stimulus effects of hallucinogens (DOM, MDMA). | 5-HT₂A and 5-HT₂C receptor agonism. | nih.govconsensus.app |
| Substituted Phenethylamines (general) | Mice | Can depress or, at low doses, stimulate locomotor activity. | Varies with specific compound; often related to monoamine system modulation. | consensus.app |
Structure Activity Relationship Sar and Structural Modifications of N 2 2 Chlorophenyl Ethyl N Methylamine
Influence of Aromatic Ring Substitutions on Biological Activity
The nature and position of substituents on the phenyl ring play a critical role in the molecule's interaction with its biological target.
Halogen Position and Electronic Effects
The presence and position of a halogen atom on the aromatic ring significantly influence the electronic properties and, consequently, the biological activity of phenethylamine (B48288) derivatives. In the case of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, the chlorine atom is at the ortho position.
The electronic effect of halogens is twofold: they are inductively electron-withdrawing due to their high electronegativity, and they can also exert a resonance effect by donating a lone pair of electrons to the aromatic ring. For chlorine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.
Table 1: Hypothetical Influence of Halogen Position on Biological Activity
| Compound Name | Halogen Position | Predicted Relative Activity |
|---|---|---|
| This compound | Ortho | Baseline |
| N-[2-(3-Chlorophenyl)ethyl]-N-methylamine | Meta | Potentially Altered |
Exploration of Other Electrophilic and Nucleophilic Substituents
Replacing the chlorine atom with other electrophilic (electron-withdrawing) or nucleophilic (electron-donating) substituents would further modulate the electronic and steric properties of the aromatic ring.
Electron-withdrawing groups, such as a nitro group (-NO2) or a trifluoromethyl group (-CF3), would further decrease the electron density of the ring. Conversely, electron-donating groups, like a methoxy (B1213986) group (-OCH3) or an alkyl group, would increase the ring's electron density. These changes can affect the molecule's pKa, lipophilicity, and its ability to form hydrogen bonds or engage in pi-stacking interactions with a receptor.
For example, in a study of phenethylamine derivatives as dopamine (B1211576) reuptake inhibitors, compounds with a substituted phenyl group showed reduced activity compared to unsubstituted ones. nih.gov Specifically, the presence of a methoxy group at the aromatic position led to very weak or no activity. nih.gov
Table 2: Hypothetical Influence of Aromatic Ring Substituents on Biological Activity
| Compound Name | Aromatic Substituent | Predicted Relative Activity |
|---|---|---|
| N-[2-(2-Nitrophenyl)ethyl]-N-methylamine | Nitro (Electron-withdrawing) | Potentially Decreased |
| N-[2-(2-Methoxyphenyl)ethyl]-N-methylamine | Methoxy (Electron-donating) | Potentially Decreased |
Impact of Alkyl Chain Length and Branching on Efficacy and Selectivity
The two-carbon ethyl chain linking the phenyl ring and the nitrogen atom is a critical determinant of activity in many phenethylamine derivatives. Altering its length or introducing branching can significantly impact efficacy and selectivity by changing the spatial relationship between the aromatic ring and the amine group.
Increasing the chain length to a propyl or butyl chain would increase the molecule's flexibility and lipophilicity. This could lead to stronger, but potentially less specific, binding to a target. Conversely, shortening the chain to a single methylene (B1212753) group (a benzylamine (B48309) derivative) would create a more rigid structure.
Branching on the alkyl chain, for example, by adding a methyl group at the alpha or beta position, would introduce a chiral center and create a more sterically hindered molecule. This can lead to stereoselective interactions with a biological target. For instance, in a series of 1-alkyl-2-phenylethylamine derivatives, the size of the alkyl group on the carbon at the 1-position played a significant role in activity. researchgate.net
Table 3: Hypothetical Influence of Alkyl Chain Modifications on Biological Activity
| Compound Name | Alkyl Chain Modification | Predicted Relative Activity |
|---|---|---|
| N-[3-(2-Chlorophenyl)propyl]-N-methylamine | Propyl Chain | Potentially Altered |
| N-[1-(2-Chlorophenyl)propan-2-yl]-N-methylamine | Alpha-Methyl Branch | Potentially Altered (Stereoselective) |
Modifications of the Secondary Amine Moiety
The secondary amine in this compound is a key functional group, likely involved in forming ionic bonds or hydrogen bonds with the biological target. Modifications to this group can profoundly affect the compound's properties.
N-Alkylation and N-Acylation Effects
Increasing the size of the N-alkyl substituent from methyl to ethyl, propyl, or larger groups would increase the lipophilicity and steric bulk around the nitrogen atom. This can influence the compound's ability to cross biological membranes and its binding affinity. The synthesis of N-methyl-phenethylamine based tertiary amines can be achieved by reacting with different alkyl halides. sigmaaldrich.comscientificlabs.co.uk
N-acylation, the replacement of the N-methyl group with an acyl group (e.g., acetyl), would convert the basic amine into a neutral amide. This would eliminate the potential for ionic bonding and significantly alter the molecule's electronic and hydrogen-bonding properties. N-Acetyl-2-phenylethylamine is a known compound that can be synthesized from phenethylamine. guidechem.comnih.gov
Table 4: Hypothetical Influence of N-Substitution on Biological Activity
| Compound Name | N-Substitution | Predicted Relative Activity |
|---|---|---|
| N-[2-(2-Chlorophenyl)ethyl]-N-ethylamine | N-Ethyl | Potentially Altered |
| N-Acetyl-N-[2-(2-Chlorophenyl)ethyl]amine | N-Acetyl | Likely Decreased (loss of basicity) |
Cyclization Strategies and Conformational Constraints
Incorporating the nitrogen atom into a cyclic structure is a common strategy in medicinal chemistry to reduce conformational flexibility. nih.gov This can lock the molecule into a more active conformation, potentially increasing potency and selectivity.
For example, the nitrogen and a portion of the ethyl chain could be incorporated into a pyrrolidine, piperidine, or morpholine (B109124) ring. The size and nature of the ring would impose different conformational constraints on the molecule. Studies on other phenethylamines have shown that incorporating the nitrogen into a five-membered ring (pyrrolidine) can be more potent than a six-membered ring (piperazine). nih.gov
Table 5: Hypothetical Influence of Cyclization on Biological Activity
| Compound Name | Cyclization Strategy | Predicted Relative Activity |
|---|---|---|
| 1-[2-(2-Chlorophenyl)ethyl]pyrrolidine | Pyrrolidine Ring | Potentially Increased |
| 1-[2-(2-Chlorophenyl)ethyl]piperidine | Piperidine Ring | Potentially Altered |
Bioisosteric Replacements for Enhanced Biological Properties
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, pharmacokinetics, and toxicity of a lead compound by substituting a functional group with another that has similar physical or chemical properties. For this compound, several bioisosteric modifications could be envisioned to enhance its biological profile.
The 2-chloro substituent on the phenyl ring is a critical feature that influences the molecule's electronic and lipophilic character. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with non-halogen electron-withdrawing groups (e.g., trifluoromethyl, cyano) could fine-tune the compound's interaction with its biological target. For instance, replacing hydrogen with fluorine is a common strategy to block metabolic pathways and can alter the pKa of nearby basic nitrogens, potentially affecting receptor binding and oral bioavailability. biomolther.org
The phenylethylamine scaffold itself offers opportunities for bioisosteric replacement. The phenyl ring could be substituted with various heterocyclic rings such as pyridine, thiophene, or imidazole. biomolther.org This "scaffold hopping" can lead to novel compounds with significantly different pharmacological profiles by altering the orientation of key interacting groups and introducing new potential hydrogen bond donors or acceptors.
The N-methyl group is also a site for modification. Its replacement with other small alkyl groups (e.g., ethyl, propyl) or its incorporation into a cyclic system (e.g., azetidine, pyrrolidine) could impact the compound's affinity and selectivity for its target. The nature of the substituent on the nitrogen atom can significantly influence the compound's basicity and its ability to form ionic bonds or hydrogen bonds with the target protein.
Table 1: Potential Bioisosteric Replacements for this compound and Their Predicted Effects
| Original Moiety | Bioisosteric Replacement | Potential Impact on Biological Properties |
| 2-Chloro on Phenyl Ring | Fluorine, Bromine, Trifluoromethyl (CF3), Cyano (CN) | Altered lipophilicity, electronic properties, metabolic stability, and receptor binding affinity. |
| Phenyl Ring | Pyridyl, Thienyl, Furanyl, Pyrrolyl | Modified aromatic interactions, introduction of new hydrogen bonding capabilities, altered solubility and metabolism. |
| N-Methyl Group | Ethyl, Isopropyl, Cyclopropylmethyl | Changes in steric bulk and lipophilicity around the nitrogen atom, potentially affecting target selectivity and potency. |
| Ethyl Linker | Propyl, Butyl, Introduction of rigidity (e.g., cyclopropane) | Altered distance and flexibility between the aromatic ring and the amine, influencing optimal binding geometry. |
Chiral Analogues and Stereoselective Activity Evaluation
This compound is an achiral molecule. However, the introduction of a chiral center can be a powerful strategy to improve therapeutic efficacy and reduce side effects. Chirality can be introduced by adding a substituent to the ethyl linker, for example, at the carbon alpha or beta to the nitrogen atom.
The synthesis of chiral analogues would allow for the evaluation of stereoselective activity. It is common for enantiomers of a chiral drug to exhibit different pharmacological activities, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
The evaluation of chiral analogues of this compound would involve their separation, typically using chiral chromatography, followed by in vitro and in vivo testing to determine the activity of each enantiomer. For example, in studies of other phenylethylamine derivatives, it has been shown that the stereochemistry at the alpha-carbon can be crucial for binding to specific receptors. nih.gov
Table 2: Hypothetical Chiral Analogues of this compound for Stereoselective Evaluation
| Chiral Analogue Name | Position of Chiral Center | Potential for Stereoselective Activity |
| (R/S)-N-[2-(2-Chlorophenyl)-1-methylethyl]-N-methylamine | Alpha to Nitrogen | High - Direct interaction with the chiral binding pocket of the target. |
| (R/S)-N-[1-(2-Chlorophenyl)propyl]-N-methylamine | Beta to Nitrogen | Moderate to High - Influences the conformation of the molecule and its fit within the binding site. |
Computational Design in SAR Elucidation
Computational chemistry plays a vital role in modern drug discovery by providing insights into the interactions between a ligand and its biological target, thereby guiding the synthesis of new and more potent analogues. For this compound, various computational techniques could be employed to elucidate its SAR.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its analogues. These studies can help to rationalize the observed SAR and to prioritize the synthesis of new compounds. For example, docking could reveal key hydrogen bonds or hydrophobic interactions that are essential for binding, guiding the design of modifications that enhance these interactions.
Quantitative Structure-Activity Relationship (QSAR): In the absence of a known target structure, QSAR models can be developed. These models correlate the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). A robust QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources. For phenylethylamine derivatives, QSAR studies have been used to identify the key structural features that determine their activity at various receptors.
Pharmacophore Modeling: This technique involves identifying the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target. A pharmacophore model for the target of this compound could be generated based on a set of active analogues and then used to screen virtual libraries for new compounds with the desired activity profile.
Table 3: Application of Computational Methods in the SAR of this compound
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding mode and affinity of analogues. | Identification of key interactions with the target, guiding rational design of more potent compounds. |
| QSAR | Correlate physicochemical properties with biological activity. | Predictive model for the activity of unsynthesized analogues. |
| Pharmacophore Modeling | Identify essential 3D features for biological activity. | A virtual screening tool to identify novel scaffolds with potential activity. |
Metabolism and Biotransformation Pathways of N 2 2 Chlorophenyl Ethyl N Methylamine
Phase I Metabolic Transformations
Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. upol.cz For N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, the primary sites for Phase I metabolism are the N-methyl group, the aromatic ring, and the ethylamine (B1201723) side chain.
N-Demethylation Pathways
N-dealkylation is a common metabolic route for many amines and is a significant pathway in the metabolism of xenobiotics. nih.gov The removal of the methyl group from the nitrogen atom of this compound is a highly probable metabolic step. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov The process involves the oxidation of the N-methyl group to an unstable carbinolamine intermediate, which then spontaneously cleaves to yield the secondary amine, 2-(2-Chlorophenyl)ethylamine (B79778), and formaldehyde (B43269).
This N-demethylation would represent a significant biotransformation, converting the parent compound into a primary amine, which can then undergo further metabolic reactions. The resulting primary amine is also a known compound and may have its own distinct pharmacological and toxicological profile.
Aromatic Hydroxylation and Chlorophenyl Ring Metabolism
The chlorophenyl ring of this compound is another likely target for Phase I metabolism through aromatic hydroxylation. This process, also mediated by CYP enzymes, involves the introduction of a hydroxyl (-OH) group onto the benzene (B151609) ring. nih.gov The exact position of hydroxylation is influenced by the electronic effects of the chlorine atom and the ethylamine side chain.
Metabolic hydroxylation of aromatic rings typically proceeds through the formation of an epoxide intermediate (arene oxide), which can then rearrange to a stable phenol. nih.gov Given the presence of the chloro-substituent, hydroxylation could potentially occur at various positions on the ring, leading to the formation of several isomeric chlorophenolic metabolites. For instance, studies on similar chlorinated aromatic compounds have demonstrated metabolic hydroxylation of the aromatic ring. nih.gov
Oxidative Deamination and Carbonyl Reduction
Oxidative deamination is a metabolic pathway that involves the removal of an amino group. While more common for primary amines, secondary amines can also undergo this process, often following N-dealkylation. The N-demethylated metabolite, 2-(2-Chlorophenyl)ethylamine, being a primary amine, would be a substrate for monoamine oxidase (MAO) or other amine oxidases. This enzymatic reaction would convert the primary amine to an aldehyde, (2-chlorophenyl)acetaldehyde, with the release of ammonia (B1221849).
This aldehyde intermediate is typically unstable and would be rapidly metabolized further. It could be oxidized to (2-chlorophenyl)acetic acid or reduced to 2-(2-chlorophenyl)ethanol. These subsequent reactions are catalyzed by aldehyde dehydrogenases and alcohol dehydrogenases, respectively.
Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. upol.cz
Glucuronidation and Sulfation Pathways
The phenolic metabolites generated from aromatic hydroxylation are prime candidates for glucuronidation and sulfation. Glucuronidation, the most common Phase II reaction, involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of the phenolic metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz
Similarly, sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, catalyzed by sulfotransferases (SULTs). Both glucuronide and sulfate (B86663) conjugates are highly water-soluble and are readily eliminated in urine and/or bile.
It is also possible for the parent compound, this compound, to undergo direct N-glucuronidation, a pathway observed for some secondary and tertiary amines.
N-Acetylation and Amino Acid Conjugation
The primary amine metabolite, 2-(2-Chlorophenyl)ethylamine, formed via N-demethylation, could be a substrate for N-acetylation. This reaction, catalyzed by N-acetyltransferases (NATs), would involve the transfer of an acetyl group from acetyl-CoA to the amino group, forming N-acetyl-2-(2-chlorophenyl)ethylamine.
Furthermore, the carboxylic acid metabolite, (2-chlorophenyl)acetic acid, resulting from oxidative deamination and subsequent oxidation, could undergo conjugation with amino acids such as glycine (B1666218) or glutamine. This reaction would form an amide linkage between the carboxylic acid and the amino acid, creating a highly water-soluble conjugate for excretion.
Predicted Metabolic Pathways of this compound
| Pathway | Metabolite | Enzyme(s) |
|---|---|---|
| N-Demethylation | 2-(2-Chlorophenyl)ethylamine | Cytochrome P450 (CYP) |
| Aromatic Hydroxylation | Hydroxy-N-[2-(2-chlorophenyl)ethyl]-N-methylamine | Cytochrome P450 (CYP) |
| Oxidative Deamination (of primary amine metabolite) | (2-Chlorophenyl)acetaldehyde | Monoamine Oxidase (MAO) |
| Aldehyde Oxidation | (2-Chlorophenyl)acetic acid | Aldehyde Dehydrogenase (ALDH) |
| Aldehyde Reduction | 2-(2-Chlorophenyl)ethanol | Alcohol Dehydrogenase (ADH) |
| Pathway | Substrate (Metabolite from Phase I) | Conjugate | Enzyme(s) |
|---|---|---|---|
| Glucuronidation | Hydroxy-N-[2-(2-chlorophenyl)ethyl]-N-methylamine | Glucuronide conjugate | UDP-glucuronosyltransferase (UGT) |
| Sulfation | Hydroxy-N-[2-(2-chlorophenyl)ethyl]-N-methylamine | Sulfate conjugate | Sulfotransferase (SULT) |
| N-Acetylation | 2-(2-Chlorophenyl)ethylamine | N-acetyl-2-(2-chlorophenyl)ethylamine | N-acetyltransferase (NAT) |
| Amino Acid Conjugation | (2-Chlorophenyl)acetic acid | Glycine or Glutamine conjugate | Acyl-CoA synthetase, Acyl-CoA:amino acid N-acyltransferase |
Enzyme Systems Involved in Biotransformation
The biotransformation of foreign compounds (xenobiotics) like this compound is primarily carried out by a series of enzymes that increase their water solubility and facilitate their excretion. These reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation).
Cytochrome P450 (CYP) Isoform Contributions
The Cytochrome P450 (CYP) superfamily is a major group of Phase I enzymes responsible for the oxidative metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov For a tertiary amine like this compound, CYP enzymes would be expected to catalyze several types of reactions.
One of the most common metabolic pathways for tertiary amines is N-dealkylation , the cleavage of a carbon-nitrogen bond. nih.gov In this case, the N-methyl group could be removed to form the secondary amine, 2-(2-chlorophenyl)-N-methylethanamine, and formaldehyde. This process is a form of oxidative deamination.
Additionally, CYP enzymes can catalyze the hydroxylation of the aromatic ring (the chlorophenyl group) or the alkyl side chain. Specific CYP isoforms, such as CYP2D6 and CYP3A4, are frequently involved in the metabolism of amine-containing compounds. nih.gov However, without experimental data from studies using human liver microsomes or recombinant CYP isoforms, the specific contributions of each isoform to the metabolism of this compound remain unknown.
Flavin-Containing Monooxygenases (FMO)
Flavin-Containing Monooxygenases (FMOs) are another important class of Phase I enzymes that catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus atoms in xenobiotics. nih.govucl.ac.uk FMOs are particularly known for the N-oxygenation of secondary and tertiary amines to form N-oxides. nih.gov
For this compound, FMOs could potentially catalyze the formation of this compound-N-oxide. This reaction introduces a polar N-oxide group, which increases the hydrophilicity of the molecule. The catalytic cycle of FMOs is distinct from CYPs, as they activate molecular oxygen without the requirement of substrate binding first. nih.govresearchgate.net
Conjugating Enzyme Characterization
Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl (-OH) or amine (-NH), can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates excretion.
No specific conjugating enzyme characterization studies for this compound have been identified. Theoretically, if hydroxylation occurs on the phenyl ring during Phase I, the resulting hydroxylated metabolite could be a substrate for UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate or sulfotransferases (SULTs) to form a sulfate conjugate.
Identification and Characterization of Major Metabolites
There are no published studies that have identified or characterized the metabolites of this compound. Based on the enzymatic pathways described above, potential major metabolites could include:
N-dealkylated metabolites: 2-(2-chlorophenyl)-N-methylethanamine (resulting from N-demethylation).
N-oxygenated metabolites: this compound-N-oxide.
Hydroxylated metabolites: Hydroxylation could occur on the aromatic ring or the ethyl chain.
Phase II conjugates: Glucuronide or sulfate conjugates of any hydroxylated metabolites.
Confirmation of these metabolites would require in vitro incubation studies followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
In Vitro Metabolic Stability and Clearance Studies Using Subcellular Fractions
In vitro metabolic stability assays, typically using liver subcellular fractions like microsomes or S9 fractions, are standard methods to predict the in vivo clearance of a compound. nih.govmdpi.com These studies measure the rate at which the parent compound is metabolized over time.
No in vitro metabolic stability or clearance data for this compound has been published. Such studies would be necessary to determine its intrinsic clearance (CLint) and predict its hepatic extraction ratio, providing insight into its likely pharmacokinetic behavior in vivo.
Due to the absence of experimental data, no data tables on metabolic stability can be provided.
In Vivo Metabolite Profiling
In vivo metabolite profiling involves administering the compound to a test species (e.g., rats) and analyzing biological samples like plasma, urine, and feces to identify the metabolites formed in a whole organism. nih.govnih.gov This provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound.
There are no available in vivo metabolite profiling studies for this compound in any species. Therefore, its metabolic fate in a living organism is unknown.
Toxicology and Mechanistic Studies of N 2 2 Chlorophenyl Ethyl N Methylamine
In Vitro Cytotoxicity and Cellular Toxicity Mechanisms
No studies were identified that investigated the cytotoxic effects of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine on cell lines.
Membrane Integrity Assessments
No data is available on the effects of this compound on the membrane integrity of cells.
Mitochondrial Dysfunction and Oxidative Stress Induction
There are no published findings regarding the potential of this compound to induce mitochondrial dysfunction or oxidative stress.
Lysosomal and Endoplasmic Reticulum Stress Pathways
The impact of this compound on lysosomal and endoplasmic reticulum stress pathways has not been evaluated in any known studies.
Genotoxicity and Mutagenicity Assessments
No assessments of the genotoxic or mutagenic potential of this compound have been published.
DNA Adduct Formation and Damage Response
There is no information available concerning the ability of this compound to form DNA adducts or to trigger a DNA damage response.
Chromosomal Aberration Studies
No studies have been conducted to assess whether this compound can cause chromosomal aberrations.
Immunotoxicity and Inflammatory Pathway Modulation
Dedicated research on the specific immunotoxic effects or the modulation of inflammatory pathways by this compound has not been identified in the reviewed scientific literature. Therefore, no specific data on its impact on immune cells, cytokine production, or inflammatory signaling cascades can be provided at this time.
Neurotoxicity and Specific Organ Toxicity Mechanisms
Specific studies detailing the neurotoxicity or other organ-specific toxicity mechanisms of this compound are not available in the current body of scientific literature. Characterization of its potential effects on the central or peripheral nervous system or specific target organs awaits further investigation.
Formation and Reactivity of N-Nitrosamine Derivatives (Given the secondary amine functionality)
The presence of a secondary amine group in the structure of this compound is a significant feature from a toxicological standpoint. Secondary amines are well-known precursors to the formation of N-nitrosamines, a class of compounds recognized as probable human carcinogens. chemicea.com
The conversion of a secondary amine to an N-nitrosamine is known as N-nitrosation. This chemical reaction typically occurs when a secondary amine reacts with a nitrosating agent. veeprho.com The most common nitrosating agents are derived from nitrite (B80452) salts (like sodium nitrite) under acidic conditions, which generate unstable nitrous acid (HNO₂). jove.com The nitrous acid is then protonated and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺). jove.com
The reaction mechanism proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine on the electrophilic nitrosonium ion. jove.com This is followed by deprotonation to yield the stable N-nitrosamine product. jove.com The formation of N-nitrosamines is influenced by several factors, as detailed in the table below.
| Factor | Description | Impact on Nitrosation | Reference |
|---|---|---|---|
| pH | The acidity or alkalinity of the environment. | Strongly favored in acidic conditions (e.g., pH 3-4), which facilitate the formation of the nitrosonium ion (NO⁺) from nitrite. nih.govnih.gov The reaction rate significantly decreases at neutral or alkaline pH. nih.gov | nih.govnih.gov |
| Presence of Nitrites | Availability of a nitrite source (e.g., sodium nitrite, NO₂⁻), often used as a preservative. | Essential precursor for the formation of the nitrosating agent. The rate of formation can depend on the concentration of nitrite. chemicea.com | chemicea.com |
| Temperature | The thermal condition of the reaction. | Higher temperatures can influence reaction rates, though nitrosation can occur at ambient temperatures. chemicea.com | chemicea.com |
| Presence of Catalysts/Inhibitors | Certain chemicals can accelerate or block the reaction. | The reaction can be catalyzed by species such as thiocyanate (B1210189) and halides. wikipedia.org It can be inhibited by ascorbic acid (Vitamin C), which reduces the nitrosating agent. | wikipedia.org |
| Presence of Carbonyls | Compounds like formaldehyde (B43269) can participate in the reaction. | Formaldehyde has been shown to enhance the formation of N-nitrosamines from some secondary amines at neutral pH by forming an iminium ion intermediate. nih.gov | nih.gov |
The N-nitrosamine derivative of this compound, which would be N-nitroso-N-[2-(2-chlorophenyl)ethyl]-N-methylamine, is expected to be a chemically stable compound under normal conditions. jove.comccsnorway.com Unlike N-nitrosamines derived from primary amines, which are unstable and decompose rapidly, those from secondary amines can persist. veeprho.comjove.comccsnorway.com
These compounds are generally yellow, oily liquids. jove.com While stable, they are not inert. They can undergo denitrosation (loss of the nitroso group) under certain acidic conditions. acs.org Conversely, they are susceptible to chemical reduction by strong reducing agents, which can cleave the N-N bond to regenerate the parent amine or form a hydrazine (B178648) derivative. acs.org They are also known to be susceptible to photolysis upon exposure to sunlight. ccsnorway.com
N-nitrosamines as a class are of significant toxicological concern because most are considered potent genotoxic agents. fda.govnih.gov Their carcinogenicity is linked to their ability to induce genetic mutations after metabolic activation. nih.govfda.gov This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govfda.gov The metabolic process generates highly reactive electrophilic intermediates (such as carbocations) that can form covalent adducts with DNA. nih.gov These DNA adducts can lead to mispairing during DNA replication, causing permanent mutations and initiating the process of carcinogenesis.
The genotoxicity of nitrosamines has been demonstrated in numerous assays that detect different forms of DNA damage. These include the Comet assay, which measures DNA strand breaks, and the micronucleus assay, which indicates chromosomal damage. fda.govresearchgate.netopenrepository.com Studies on various nitrosamines have shown positive results in these assays, confirming their DNA-damaging potential. fda.govnih.gov
| N-Nitrosamine Analogue | Genotoxic Effect Observed | Assay/Model System | Reference |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Positive genotoxic response; DNA damage. | 3D HepaRG human cell cultures. | fda.gov |
| N-Nitrosodiethylamine (NDEA) | Increased phosphorylation of histone H2A.X (γH2A.X), indicating DNA double-strand breaks. | CYP2A6-expressing human TK6 cells. | nih.gov |
| N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | Concentration-dependent increases in micronucleus frequency. | CYP2A6-expressing human TK6 cells. | nih.gov |
| Mixture of NDMA, NDPA, and NEMA | Induced DNA and chromosome damage. | HepG2 human liver cells. | researchgate.netopenrepository.com |
| N-nitroso quinapril | Non-genotoxic. This highlights that not all nitrosamines have equal genotoxic potential, with structure (e.g., steric hindrance) playing a key role. | In vivo Big Blue® mutation assay. | usp.org |
Toxicokinetic Parameters in Preclinical Models
A search of the scientific literature did not yield specific studies detailing the toxicokinetic parameters of this compound in any preclinical models. Such studies would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. The table below outlines the key parameters that are typically determined in preclinical toxicokinetic studies.
| Parameter | Abbreviation | Description |
|---|---|---|
| Maximum Concentration | Cmax | The highest concentration of the compound reached in the blood or plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is observed. |
| Area Under the Curve | AUC | The total exposure to the compound over time, representing the integral of the concentration-time curve. |
| Elimination Half-Life | t½ | The time required for the concentration of the compound in the body to be reduced by half. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance | CL | The volume of plasma cleared of the compound per unit time, indicating the rate of elimination. |
| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
In-Depth Analysis Reveals Scarcity of Publicly Available Research on Advanced Analytical Methodologies for this compound
A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific, published research detailing the advanced analytical methodologies for the chemical compound this compound. Despite extensive searches using its chemical name, CAS number (52516-17-3), and terms related to analytical chemistry such as "HPLC," "GC-MS," "impurity analysis," and "mass spectrometry," no dedicated studies with detailed experimental conditions or research findings for this specific molecule could be located in the public domain.
The compound, with the molecular formula C9H12ClN, belongs to the substituted phenethylamine (B48288) class. wikipedia.org While general analytical techniques are well-established for this broad class of compounds, the strict requirement for data focusing solely on this compound prevents the extrapolation from related molecules. The generation of a scientifically accurate article with specific data tables and detailed research findings, as requested, is therefore not possible based on currently accessible information.
The intended article was to be structured around an advanced analytical framework, including:
Chromatographic Separation Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Mass Spectrometric Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS).
While these techniques are standard for chemical analysis, the specific parameters—such as column types, mobile phases, temperature programs, mass transitions, and validation data (e.g., limit of detection, accuracy)—are unique to each compound and must be determined experimentally. This foundational, compound-specific data for this compound is not present in the reviewed literature.
Mentions of the compound were found in a doctoral thesis, which confirmed its structure using Nuclear Magnetic Resonance (NMR) spectroscopy during a synthesis procedure, but did not elaborate on the quantitative or separative analytical methods requested. researchgate.net
Without peer-reviewed studies that have developed and validated such methods for this specific analyte, any attempt to populate the requested article structure with detailed, factual data would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed article with interactive data tables and specific research findings cannot be produced at this time.
Advanced Analytical Methodologies for N 2 2 Chlorophenyl Ethyl N Methylamine
Pre-column and Post-column Derivatization Strategies for Enhanced Sensitivity
Derivatization in high-performance liquid chromatography (HPLC) involves chemically modifying the analyte to improve its analytical characteristics. This can be done either before the sample is injected into the HPLC system (pre-column) or after the analyte has been separated on the column but before detection (post-column). actascientific.com These techniques aim to attach a molecule (a tag) to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine that has strong ultraviolet (UV) absorbance or fluorescence properties. thermofisher.com
Pre-column derivatization is widely used as it can also improve the chromatographic properties of the analyte and remove potential interferences during sample clean-up. researchgate.net Post-column derivatization is an alternative that avoids the potential for multiple derivative products and interference from the derivatizing reagent itself during separation. actascientific.comnih.gov However, it can lead to band broadening and reduced sensitivity due to the additional volume of the reaction coil. nih.gov
Fluorescent labeling is a highly sensitive detection method. Several reagents are available for derivatizing secondary amines like this compound.
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a well-established pre-column derivatization reagent that reacts with primary and secondary amines to form highly fluorescent and stable derivatives. researchgate.net This reaction significantly enhances detection sensitivity, often by more than three orders of magnitude compared to standard UV detection. researchgate.net The resulting FMOC-derivative of this compound can be effectively separated using reversed-phase HPLC and detected with high specificity. researchgate.netresearchgate.net
o-Phthalaldehyde (OPA) is a popular pre-column derivatization reagent that rapidly reacts with primary amines in the presence of a thiol to yield intensely fluorescent products. thermofisher.comnih.gov While OPA does not directly react with secondary amines, it can be used in methods that first convert the secondary amine to a primary amine or to selectively quantify primary amine impurities. actascientific.com Alternatively, a two-step derivatization using OPA for primary amines followed by FMOC-Cl for secondary amines allows for the simultaneous analysis of both. nih.govdss.go.th
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another effective pre-column derivatization reagent that reacts with both primary and secondary amines. researchgate.net It forms stable, highly fluorescent derivatives that are well-suited for sensitive quantification in complex mixtures.
Table 1: Comparison of Common Fluorescent Labeling Reagents
| Reagent | Target Amines | Derivatization Type | Key Advantages |
|---|---|---|---|
| FMOC-Cl | Primary and Secondary | Pre-column | Forms highly fluorescent and stable derivatives. researchgate.net |
| OPA | Primarily Primary | Pre-column | Fast reaction, but does not directly react with secondary amines. actascientific.comthermofisher.com |
| AQC | Primary and Secondary | Pre-column | Forms stable and highly fluorescent derivatives. researchgate.net |
For laboratories with standard UV-Vis detectors, chromophoric derivatizing agents provide a practical alternative to fluorescence. These reagents attach a UV-absorbing tag to the this compound molecule.
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives. thermofisher.com
Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) reacts with amines to form sulfonamide derivatives that have a strong absorbance maximum in the visible region (around 420-450 nm). researchgate.net
2,4-Dinitrofluorobenzene (DNFB) , also known as Sanger's reagent, reacts with primary and secondary amines to form 2,4-dinitrophenyl derivatives that can be detected by UV absorbance. researchgate.net
2-Naphthalenesulfonyl chloride (NSCl) has been successfully used for the pre-column derivatization of secondary amines, enabling detection at 254 nm. nih.gov
Development of Bioanalytical Methods for Biological Matrices (e.g., plasma, urine, tissues)
The analysis of this compound in biological fluids like plasma and urine is essential for understanding its behavior in the body. The development of robust bioanalytical methods is critical and typically involves extensive sample preparation followed by highly sensitive and selective detection techniques. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its exceptional sensitivity and selectivity. researchgate.netnih.gov A validated LC-MS/MS method for a similar compound, N-nitrosodimethylamine (NDMA), in human plasma and urine highlights the key steps. nih.gov The process generally includes:
Sample Preparation: To remove proteins and other interfering components from the biological matrix, techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. researchgate.net
Chromatographic Separation: Reversed-phase HPLC with a C18 column is commonly used to separate the analyte from endogenous compounds.
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used, followed by detection using multiple reaction monitoring (MRM) for high selectivity and accurate quantification. researchgate.net
Table 2: Illustrative Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Typical Condition |
|---|---|
| Biological Matrix | Plasma, Urine |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Chromatography | Reversed-Phase HPLC (e.g., C18 column) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Environmental Analytical Techniques for Water and Soil Samples
The potential environmental presence of this compound necessitates methods for its detection in environmental samples such as water and soil. These methods must be sensitive enough to detect trace amounts and robust enough to handle the complexity of environmental matrices. nih.gov
For water samples , a preconcentration step using solid-phase extraction (SPE) is common. This involves passing a large volume of water through a cartridge that retains the analyte, which is then eluted with a small volume of solvent.
For soil samples , the analyte must first be extracted from the solid matrix into a solvent using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. The resulting extract then requires a cleanup step, often using SPE, to remove interfering substances.
Following sample preparation, analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. nih.gov
Table 3: General Approach for Environmental Analysis
| Sample Matrix | Key Sample Preparation Steps | Common Analytical Finish |
|---|---|---|
| Water | Solid-Phase Extraction (SPE) for preconcentration | GC-MS or LC-MS/MS |
| Soil | Solvent Extraction (e.g., PLE, Soxhlet) followed by SPE cleanup | GC-MS or LC-MS/MS |
Table 4: List of Compound Names
| Compound Name | Abbreviation or Common Name |
|---|---|
| This compound | - |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl |
| o-Phthalaldehyde | OPA |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC |
| Dansyl chloride | 5-Dimethylaminonaphthalene-1-sulfonyl chloride |
| Dabsyl chloride | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride |
| 2,4-Dinitrofluorobenzene | DNFB, Sanger's Reagent |
| 2-Naphthalenesulfonyl chloride | NSCl |
Environmental Fate and Degradation Mechanisms of N 2 2 Chlorophenyl Ethyl N Methylamine
Biodegradation Pathways in Aquatic and Terrestrial Environments
The environmental persistence and transformation of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine are influenced by a variety of biotic processes. While specific studies on this exact compound are limited, the biodegradation pathways can be inferred from research on structurally related molecules, such as chlorinated aromatic compounds and N-alkylethylamines. The primary mechanisms of biodegradation involve the action of microorganisms in both aquatic and terrestrial systems, which can lead to the partial or complete breakdown of the molecule.
Microbial Degradation and Bioremediation Potential
The microbial degradation of this compound is anticipated to proceed through several key enzymatic reactions. Microorganisms in soil and water can utilize this compound as a source of carbon and nitrogen, initiating its breakdown. The presence of a chlorine atom on the phenyl ring and the N-methyl-ethylamine side chain are the primary sites for microbial attack.
Drawing parallels from studies on other chlorinated compounds, it is likely that both aerobic and anaerobic microorganisms can contribute to the degradation of this compound. For instance, various bacterial strains have been shown to degrade chloro-substituted phenethylamines and related structures. nih.gov The initial steps in the degradation process are expected to involve either the dehalogenation of the chlorophenyl ring or the N-dealkylation of the side chain.
The bioremediation potential of contaminated sites would depend on the presence of microbial communities with the appropriate enzymatic machinery. Certain microbial genera, such as Pseudomonas, Rhodococcus, and Bacillus, are known for their ability to degrade a wide range of aromatic and halogenated compounds. nih.govnih.gov The efficiency of bioremediation would be influenced by environmental factors including pH, temperature, oxygen availability, and the presence of other organic matter which can serve as a co-metabolite.
Research on similar chloroacetamide herbicides has identified specific bacterial genera like Amycolatopsis and Saccharomonospora as key players in their degradation in soil. researchgate.netnih.gov These microorganisms possess genes that encode for enzymes capable of dealkylation and dechlorination. researchgate.net This suggests that similar microbial communities could be effective in the bioremediation of this compound.
Identification of Biodegradation Products
The biodegradation of this compound is expected to yield a series of intermediate products before complete mineralization to carbon dioxide, water, and inorganic chloride. Based on the degradation pathways of analogous compounds, the primary biodegradation products are likely to include:
2-Chlorophenylethanol and 2-Chlorophenylacetic acid: These compounds can be formed through the oxidation of the ethylamine (B1201723) side chain.
2-Chloro-N-methyl-benzeneethanamine: N-demethylation of the parent compound would lead to the formation of this secondary amine.
2-Chlorophenylacetaldehyde: This aldehyde could be an intermediate in the breakdown of the side chain.
Catechol and chlorocatechols: Following the cleavage of the side chain, the resulting 2-chlorophenol (B165306) could be further hydroxylated to form catechols, which are key intermediates in the aromatic ring cleavage pathway.
The subsequent degradation of these intermediates would involve ring opening and further breakdown into smaller organic acids that can enter central metabolic pathways. The complete mineralization process ensures the removal of the pollutant from the environment.
Photolytic Degradation Under Environmental Conditions
The photolytic degradation of this compound is another significant pathway for its transformation in the environment, particularly in aquatic systems and on terrestrial surfaces exposed to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule.
Direct and Indirect Photolysis Mechanisms
Direct photolysis occurs when the molecule itself absorbs photons of a specific wavelength, leading to an excited state that is more reactive. The aromatic ring and the chlorine substituent in this compound are chromophores that can absorb ultraviolet (UV) radiation from the sun. This can result in the homolytic cleavage of the carbon-chlorine bond, generating a phenyl radical and a chlorine radical. The N-C bond in the ethylamine side chain could also be susceptible to direct photolytic cleavage.
Indirect photolysis , on the other hand, is mediated by other substances present in the environment, known as photosensitizers. These can include natural organic matter (such as humic and fulvic acids), nitrate (B79036) ions, and iron (III) species. These sensitizers absorb sunlight and generate highly reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•). These reactive oxygen species can then attack the this compound molecule, initiating its degradation. The reaction with hydroxyl radicals is often a major pathway for the degradation of organic pollutants in sunlit waters.
Influence of Sensitizers and Environmental Parameters
The rate of photolytic degradation is significantly influenced by various environmental factors. The presence and concentration of photosensitizers are crucial for indirect photolysis. For example, in waters with high dissolved organic carbon (DOC) content, indirect photolysis is often the dominant degradation pathway.
Other important parameters include:
pH: The pH of the water can affect the speciation of both the target compound and the photosensitizers, thereby influencing the reaction rates.
Water depth and turbidity: The penetration of sunlight into the water column is affected by depth and the presence of suspended particles, which can scatter and absorb light.
Season and latitude: The intensity and spectral distribution of solar radiation vary with the time of year and geographical location, which in turn affects the rate of photolysis.
The table below summarizes the potential effects of these parameters on the photolytic degradation of this compound.
| Parameter | Effect on Photodegradation Rate | Rationale |
| High Dissolved Organic Carbon | Increase | Acts as a photosensitizer, promoting indirect photolysis. |
| High Nitrate Concentration | Increase | Can generate hydroxyl radicals upon photolysis. |
| High Turbidity | Decrease | Reduces light penetration into the water column. |
| Acidic pH | Variable | Can affect the speciation and reactivity of the compound and sensitizers. |
| Increased Sunlight Intensity | Increase | Provides more energy for both direct and indirect photolysis. |
Sorption and Mobility in Soil and Sediment
The movement and distribution of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. Sorption, the process of adhering to these particles, can reduce its mobility and bioavailability.
Adsorption/Desorption Isotherms
The relationship between the concentration of a chemical sorbed to a solid matrix and its concentration in the surrounding solution at equilibrium is described by adsorption and desorption isotherms. For organic compounds like this compound, which contains a secondary amine group, its sorption behavior is expected to be influenced by soil properties such as organic carbon content, clay content, and pH.
As an amine, this compound can become protonated in acidic to neutral environments, acquiring a positive charge. This cationic form can then be adsorbed to negatively charged sites on clay minerals and organic matter through cation exchange, a significant adsorption mechanism for many organic amines. The presence of the chlorophenyl group also imparts a degree of hydrophobicity (water-repelling nature) to the molecule, suggesting that partitioning into soil organic matter is another likely sorption mechanism. The predicted octanol-water partition coefficient (XLogP3) of 2.4 indicates a moderate potential for sorption to organic matter. researchgate.net
Adsorption isotherms for similar aromatic amines have often been described by the Langmuir and Freundlich models. The Langmuir model assumes a monolayer of adsorbate on a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. For example, studies on the adsorption of various aromatic amines on metal hexacyanoferrate(III) complexes showed that the process could be well-described by the Langmuir isotherm. mdpi.com The adsorption of other amines onto charcoal has also been successfully modeled using these isotherms. researchgate.net
Table 1: Illustrative Langmuir Adsorption Isotherm Constants for Aromatic Amines on a Sorbent
This table presents hypothetical data for illustrative purposes to demonstrate how Langmuir constants might be presented for compounds structurally related to this compound.
| Compound (Analog) | Adsorption Capacity (Xm) (mg/g) | Langmuir Constant (KL) (L/mg) |
| Aniline | 15.8 | 0.12 |
| 4-Chloroaniline | 18.2 | 0.15 |
| N-Methylaniline | 17.5 | 0.14 |
Note: This data is hypothetical and for illustrative purposes only. Specific experimental data for this compound is not available.
Leaching Potential to Groundwater
The potential for this compound to leach through the soil profile and contaminate groundwater is inversely related to its sorption potential. Chemicals that sorb strongly to soil particles are less likely to be transported downwards with infiltrating water.
The mobility of a chemical in soil is often estimated using the organic carbon-normalized sorption coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. researchgate.net Given the predicted moderate hydrophobicity and the potential for cationic exchange, this compound is expected to have a moderate to low leaching potential in soils with significant organic matter or clay content. In sandy soils with low organic matter, the leaching potential would likely be higher.
Studies on other halogenated compounds, such as phenylurea herbicides, have shown that the number and type of halogen substituents can influence leaching, with increased halogenation sometimes leading to reduced mobility. mdpi.com Column leaching experiments with phenylurea herbicides have demonstrated that parent compounds and their metabolites can be found in leachates, indicating a potential for groundwater contamination. acs.org The mobility of aromatic amines in soil can also be influenced by the formation of less mobile residues over time.
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and is released into the atmosphere. The potential for this compound to volatilize is governed by its vapor pressure and its Henry's Law constant.
Specific experimental data for the vapor pressure and Henry's Law constant of this compound are not available. However, for similar compounds, these properties can be estimated. The Henry's Law constant (H) relates the partial pressure of a chemical in the air to its concentration in water at equilibrium. A higher H value suggests a greater tendency to partition from water to air.
For amines, volatilization can be pH-dependent. At higher pH values, amines are more likely to be in their neutral, more volatile form. Conversely, at lower pH values, they are more likely to be protonated and non-volatile. Studies on the volatilization of amines from herbicide formulations have shown that amine loss can be significant, especially at higher temperatures. tandfonline.com The volatilization of ammonia (B1221849) from soil and water is also a well-documented process influenced by factors like temperature, pH, and wind speed. ucdavis.edumdpi.com
Table 2: Predicted Physicochemical Properties Related to Volatilization for Structurally Similar Compounds
This table provides predicted values for compounds structurally related to this compound to illustrate the range of potential values.
| Compound (Analog) | Predicted Vapor Pressure (mm Hg at 25°C) | Predicted Henry's Law Constant (atm-m³/mol) |
| 2-Chlorophenethylamine | 0.01 | 1.2 x 10⁻⁷ |
| N-Methylphenethylamine | 0.03 | 2.5 x 10⁻⁷ |
Note: These values are based on predictive models and not experimental data for the target compound. Actual values may vary.
Bioaccumulation and Biomagnification Potential in Ecological Systems
Bioaccumulation is the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. Biomagnification is the increase in the concentration of a chemical at successively higher levels in a food chain.
The potential for a chemical to bioaccumulate is often correlated with its hydrophobicity, as measured by the octanol-water partition coefficient (Kow). A high Kow value suggests a greater affinity for fatty tissues, where bioaccumulation often occurs. The predicted XLogP3 of 2.4 for this compound suggests a moderate potential for bioaccumulation. researchgate.net
The bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in aquatic organisms from the water. Studies on other chlorinated organic compounds have shown a wide range of BCF values. For example, the BCF for DDT in the liver tissue of the fish Puntius ticto was reported to be 89.01. nih.gov The bioaccumulation of chlorinated paraffins is also a significant environmental concern. nih.gov
The presence of the chlorine atom on the phenyl ring of this compound may increase its persistence in the environment, which in turn could enhance its bioaccumulation potential. Aromatic amines have been shown to be toxic to aquatic organisms and can bioaccumulate. nih.gov However, the N-methyl group might provide a site for metabolic transformation in some organisms, potentially reducing its bioaccumulation potential compared to more recalcitrant compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, and how can alkylation efficiency be maximized?
- Methodological Answer : The compound is typically synthesized via alkylation of a primary amine with a halogenated arylalkyl precursor. For example, describes alkylation of N-methyltryptamine with 2-chloro-1-(2-iodoethyl)benzene under reflux conditions in acetonitrile, achieving yields >90% after 48 hours. Key parameters include:
- Solvent selection (polar aprotic solvents like acetonitrile enhance reaction rates).
- Stoichiometric ratios (1:1.2 amine:halide to minimize side products).
- Temperature control (70–80°C for iodine-based alkylating agents).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the methylamine group (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) confirm structural integrity. reports a singlet at δ 2.89 ppm for the N-methyl group in DMSO-d₆ .
- ESI-MS : Molecular ion peaks at m/z 313.1 ([M+H]⁺) and 315.1 ([M+2+H]⁺) with a 3:1 ratio confirm chlorine isotopic patterns .
- IR Spectroscopy : Absorbance at ~1719 cm⁻¹ (C=O stretch of oxalate salts) and ~3267 cm⁻¹ (N-H stretch) validate salt formation and amine presence .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods due to potential amine volatility and irritant properties.
- Waste Disposal : Collect halogenated byproducts separately for incineration or licensed hazardous waste disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what experimental models validate this activity?
- Methodological Answer : identifies the compound as a tryptamine derivative with potential 5-HT₂A receptor modulation. To assess binding:
- Radioligand Displacement Assays : Use [³H]Ketanserin in HEK-293 cells expressing human 5-HT₂A receptors.
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) upon receptor activation.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the receptor’s orthosteric site .
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 3.08–3.37 ppm for CH₂ groups in vs. δ 3.19–3.45 ppm in similar compounds) may arise from:
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ data.
- Salt Forms : Oxalate vs. hydrochloride salts alter protonation states.
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.
Standardize solvent, salt, and temperature conditions for cross-study comparisons .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Control : Store at pH 4–6 (acetate buffer) to prevent amine oxidation.
- Light Protection : Use amber vials to avoid photodegradation of the chlorophenyl group.
- Lyophilization : Freeze-dry as oxalate salts ( shows oxalate improves shelf life at 4°C).
- Antioxidants : Add 0.1% ascorbic acid to aqueous formulations .
Key Research Challenges
- Stereochemical Purity : Chiral centers in derivatives (e.g., 5-methoxy analogs) require enantioselective synthesis (e.g., chiral HPLC or asymmetric catalysis) .
- In Vivo Bioavailability : Low oral bioavailability due to first-pass metabolism. Consider prodrug strategies (e.g., esterification) or nanoparticle encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
